2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide
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Overview
Description
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide is a chemical compound with a complex structure that includes an imidazo[1,2-a]pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with ethylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like chloroform and reagents such as bromine for halogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bromine and iodine are frequently used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-methylimidazo[1,2-a]pyridine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
Scientific Research Applications
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific pathways and molecular targets depend on the functional groups attached to the core structure and the overall molecular configuration.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound, known for its biological activity.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A halogenated derivative with antimicrobial properties.
N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine:
Uniqueness
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide is unique due to its specific functionalization, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;/h2-4,7H,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPGSCFTBWKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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